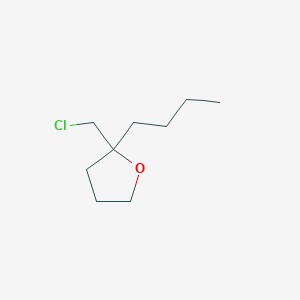
2-Butyl-2-(chloromethyl)oxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butyl-2-(chloromethyl)oxolane is an organic compound with the molecular formula C₉H₁₇ClO It is a member of the oxolane family, characterized by a five-membered ring containing one oxygen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-2-(chloromethyl)oxolane typically involves the cyclization of appropriate precursors under specific conditions. One common method is the halocyclization of alcohols, where an alcohol precursor undergoes intramolecular cyclization in the presence of a halogenating agent . This method ensures the formation of the oxolane ring with the chloromethyl group attached.
Industrial Production Methods
Industrial production of this compound may involve large-scale halocyclization processes, optimized for yield and purity. The reaction conditions, such as temperature, solvent, and concentration of reagents, are carefully controlled to ensure efficient production. The compound is then purified using techniques like distillation or chromatography to achieve the desired purity levels .
化学反应分析
Types of Reactions
2-Butyl-2-(chloromethyl)oxolane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines, thiols, or alkoxides. Conditions typically involve mild temperatures and solvents like ethanol or acetone.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation might produce a carboxylic acid or ketone derivative .
科学研究应用
2-Butyl-2-(chloromethyl)oxolane has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used to study the effects of oxolane derivatives on biological systems, including their interactions with enzymes and receptors.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism by which 2-Butyl-2-(chloromethyl)oxolane exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to modifications in the structure and function of the target molecules, influencing various biochemical pathways .
相似化合物的比较
Similar Compounds
2-Butyl-2-(chloromethyl)oxirane: Similar in structure but with an oxirane ring instead of an oxolane ring.
2-[2-(chloromethyl)butyl]oxolane: Another oxolane derivative with a different substitution pattern.
Uniqueness
2-Butyl-2-(chloromethyl)oxolane is unique due to its specific ring structure and the presence of the chloromethyl group. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications. Its ability to undergo various chemical reactions and its potential use in diverse fields highlight its versatility and importance in scientific research .
生物活性
2-Butyl-2-(chloromethyl)oxolane, a cyclic ether compound with the molecular formula C8H15ClO and a molecular weight of 176.68 g/mol, features a unique oxolane structure. This compound has garnered attention due to its potential applications in organic synthesis and medicinal chemistry, although specific biological activities have yet to be comprehensively characterized. This article aims to explore the biological activity of this compound, summarizing existing research findings, potential pharmacological profiles, and comparative analyses with structurally related compounds.
Chemical Structure and Properties
The compound exhibits a chloromethyl substituent on the oxolane ring, which contributes to its reactivity. The presence of the butyl group enhances its lipophilicity, potentially influencing its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C8H15ClO |
| Molecular Weight | 176.68 g/mol |
| Structure Type | Cyclic ether (oxolane) |
| Key Features | Chloromethyl group, butyl substituent |
Synthesis
Synthesis methods for this compound include various organic reactions such as nucleophilic substitution and cyclization processes. The chloromethyl group can serve as a reactive site for further functionalization, making it valuable in synthetic organic chemistry.
Potential Pharmacological Profiles
- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties. For instance, chlorinated ethers are often evaluated for their efficacy against various pathogens.
- Anticancer Properties : The presence of halogen substituents in organic compounds has been associated with anticancer activity due to their ability to interact with DNA and inhibit cell proliferation.
- Neuroprotective Effects : Some cyclic ethers have shown promise in neuroprotection, potentially through antioxidant mechanisms.
Comparative Analysis with Related Compounds
To better understand the biological implications of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 2-Methyl-2-(chloromethyl)oxolane | Oxetane | Similar chloromethyl group; different alkyl substituent |
| 4-Chloromethyl tetrahydrofuran | Tetrahydrofuran | Used as a precursor in organic synthesis; exhibits different reactivity |
| 3-Chloro-3-methylbutanol | Alcohol | Related in terms of functional groups; broader application in solvents |
These comparisons highlight the unique attributes of this compound and suggest avenues for further research into its biological activity.
Case Studies and Research Findings
Currently, there are few published case studies specifically addressing the biological activity of this compound. However, research into similar compounds indicates that exploring this compound's activity against various microbial strains could yield valuable insights.
For example:
属性
分子式 |
C9H17ClO |
|---|---|
分子量 |
176.68 g/mol |
IUPAC 名称 |
2-butyl-2-(chloromethyl)oxolane |
InChI |
InChI=1S/C9H17ClO/c1-2-3-5-9(8-10)6-4-7-11-9/h2-8H2,1H3 |
InChI 键 |
ATYQTHVLQRYLQO-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1(CCCO1)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















